5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one
Description
5-(Morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted with a morpholine sulfonyl group. The morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) confers distinct electronic and steric properties, while the sulfonyl group enhances stability and modulates solubility.
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-9-2-1-8(7-10-9)16(13,14)11-3-5-15-6-4-11/h1-2,7H,3-6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYFTPWBJWSADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one typically involves the reaction of morpholine with sulfonyl chloride to form the sulfonyl morpholine intermediate. This intermediate is then reacted with a dihydropyridinone derivative under controlled conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one with three analogs:
*Note: Properties of 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one are inferred from analogs.
Key Differences and Implications
- Morpholine vs. Piperidine Sulfonyl Groups : The morpholine sulfonyl group introduces an oxygen atom, increasing polarity and aqueous solubility compared to the piperidine analog (which has a nitrogen atom in the ring) . This may improve bioavailability in pharmaceutical applications.
- Sulfonyl vs. Pyridyl Substituents: The sulfonyl group in the target compound provides electron-withdrawing effects, stabilizing the dihydropyridinone core. In contrast, the 2-pyridyl group in the analog () enables π-π interactions but lacks sulfonyl’s solubility-enhancing properties .
- Aminooxolan vs. Morpholine: The aminooxolan substituent () introduces a secondary amine, offering additional hydrogen-bonding sites.
Biological Activity
5-(Morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dihydropyridinone core with a morpholine sulfonyl substituent, which is significant for its biological activity. The sulfonyl group is known for enhancing solubility and bioavailability, while the dihydropyridinone structure is associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one exhibit notable antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are crucial for treating conditions like Alzheimer's disease and urinary tract infections, respectively . The inhibition mechanism involves binding to the active site of the enzymes, preventing substrate interaction.
Anticancer Activity
In vitro studies have demonstrated that 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one exhibits antiproliferative effects against various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by Omar et al. (1996) evaluated the antibacterial efficacy of synthesized derivatives against a range of pathogens. The results indicated that certain derivatives displayed significant activity against resistant strains, suggesting potential for development as novel antibiotics .
Case Study 2: Anticancer Properties
Kumar et al. (2009) explored the anticancer properties of this compound in human cancer cell lines. The findings revealed that treatment with 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one resulted in a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent .
The biological activities of 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one can be attributed to several mechanisms:
- Antimicrobial Action : Disruption of bacterial membrane integrity and interference with metabolic pathways.
- Enzyme Inhibition : Competitive inhibition at enzyme active sites leading to decreased substrate conversion.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathway activation and modulation of signaling cascades involved in cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
